molecular formula C13H22O3 B14244584 2H-Pyran-3(6H)-one, 2-[[(1S)-1-methylheptyl]oxy]-, (2S)- CAS No. 391928-93-1

2H-Pyran-3(6H)-one, 2-[[(1S)-1-methylheptyl]oxy]-, (2S)-

Cat. No.: B14244584
CAS No.: 391928-93-1
M. Wt: 226.31 g/mol
InChI Key: PRISQCAUSGXPIL-AAEUAGOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Pyran-3(6H)-one, 2-[[(1S)-1-methylheptyl]oxy]-, (2S)-: is an organic compound belonging to the pyranone family. This compound is characterized by a pyran ring fused with a ketone group and an alkoxy substituent. The specific stereochemistry of the compound is denoted by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-3(6H)-one, 2-[[(1S)-1-methylheptyl]oxy]-, (2S)- typically involves the following steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the Alkoxy Group: The alkoxy group (2-[[(1S)-1-methylheptyl]oxy]-) can be introduced via an etherification reaction. This involves the reaction of the pyranone with an alcohol (1-methylheptanol) in the presence of an acid catalyst.

    Stereoselective Synthesis: The stereochemistry of the compound is controlled through the use of chiral catalysts or chiral starting materials to ensure the (2S) configuration.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as distillation, crystallization, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the alkoxy group, where nucleophiles such as halides or amines replace the existing substituent.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halides (e.g., NaCl), amines (e.g., NH₃)

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols

    Substitution: Halogenated compounds, amines

Scientific Research Applications

2H-Pyran-3(6H)-one, 2-[[(1S)-1-methylheptyl]oxy]-, (2S)- has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of 2H-Pyran-3(6H)-one, 2-[[(1S)-1-methylheptyl]oxy]-, (2S)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyran-3(6H)-one: The parent compound without the alkoxy substituent.

    2H-Pyran-3(6H)-one, 2-[[(1R)-1-methylheptyl]oxy]-, (2R)-: The enantiomer of the compound with the opposite stereochemistry.

    2H-Pyran-3(6H)-one, 2-[[(1S)-1-ethylheptyl]oxy]-, (2S)-: A similar compound with a different alkyl substituent.

Uniqueness

The uniqueness of 2H-Pyran-3(6H)-one, 2-[[(1S)-1-methylheptyl]oxy]-, (2S)- lies in its specific stereochemistry and the presence of the 1-methylheptyl group, which may confer distinct biological and chemical properties compared to its analogs.

Properties

CAS No.

391928-93-1

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

(6S)-6-[(2S)-octan-2-yl]oxy-2H-pyran-5-one

InChI

InChI=1S/C13H22O3/c1-3-4-5-6-8-11(2)16-13-12(14)9-7-10-15-13/h7,9,11,13H,3-6,8,10H2,1-2H3/t11-,13-/m0/s1

InChI Key

PRISQCAUSGXPIL-AAEUAGOBSA-N

Isomeric SMILES

CCCCCC[C@H](C)O[C@H]1C(=O)C=CCO1

Canonical SMILES

CCCCCCC(C)OC1C(=O)C=CCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.